N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
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Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a useful research compound. Its molecular formula is C22H16FN3O2S and its molecular weight is 405.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide, also known as N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide, primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These nuclear receptor proteins play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
This compound binds to PPARα, PPARγ, and PPARδ, activating these receptors. Upon activation, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific response elements in the DNA, leading to the transcription of genes involved in lipid metabolism, glucose regulation, and anti-inflammatory responses .
Biochemical Pathways
The activation of PPARα, PPARγ, and PPARδ by this compound affects several biochemical pathways. These include the fatty acid oxidation pathway, the insulin signaling pathway, and the inflammatory response pathway. The compound enhances fatty acid oxidation, improves insulin sensitivity, and reduces inflammation by modulating the expression of target genes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include enhanced lipid metabolism, improved glucose homeostasis, and reduced inflammation. These effects result from the activation of PPARα, PPARγ, and PPARδ, leading to the transcription of genes that regulate these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic or basic conditions can affect its stability, while high temperatures may degrade the compound. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-17-7-9-18(10-8-17)26-21(19-12-29(28)13-20(19)25-26)24-22(27)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVXBWPABFCZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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